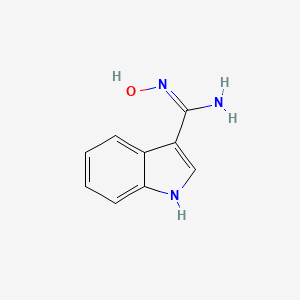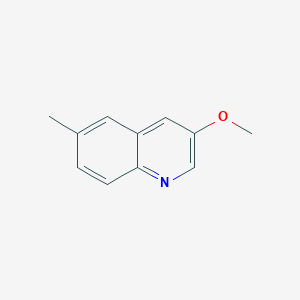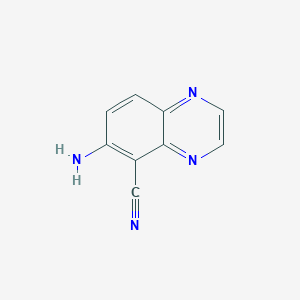
8-Fluoro-2-naphthonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoro-2-naphthonitrile is an organic compound with the molecular formula C11H6FN It is a derivative of naphthalene, where a fluorine atom is substituted at the 8th position and a nitrile group (-CN) is attached to the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 8-Fluoro-2-naphthonitrile can be synthesized through several methods. One common approach involves the reaction of 8-fluoronaphthalene with a cyanating agent. For instance, 8-fluoronaphthalene can be reacted with sodium cyanide in the presence of a suitable solvent under reflux conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar cyanation processes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Fluoro-2-naphthonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction Reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation Reactions: Potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the fluorine atom.
Reduction Reactions: 8-Fluoro-2-naphthylamine.
Oxidation Reactions: 8-Fluoro-2-naphthoic acid.
Applications De Recherche Scientifique
8-Fluoro-2-naphthonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for imaging and detection.
Medicine: Investigated for its potential in drug discovery and development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 8-Fluoro-2-naphthonitrile largely depends on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the fluorine and nitrile groups, which can stabilize intermediates and transition states. In biological systems, its mechanism of action would involve interactions with specific molecular targets, potentially affecting pathways related to fluorescence or binding to biomolecules .
Comparaison Avec Des Composés Similaires
- 1-Fluoro-2-naphthonitrile
- 6-Fluoro-2-naphthonitrile
- 7-Fluoro-8-hydroxy-2-naphthonitrile
Comparison: 8-Fluoro-2-naphthonitrile is unique due to the specific positioning of the fluorine and nitrile groups, which can significantly influence its chemical reactivity and physical properties. For example, the position of the fluorine atom can affect the compound’s electronic distribution and steric hindrance, making it more or less reactive in certain types of chemical reactions compared to its isomers .
Propriétés
Formule moléculaire |
C11H6FN |
|---|---|
Poids moléculaire |
171.17 g/mol |
Nom IUPAC |
8-fluoronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H6FN/c12-11-3-1-2-9-5-4-8(7-13)6-10(9)11/h1-6H |
Clé InChI |
PQGFHVCRFGNVBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)C#N)C(=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-a]pyrimidine-2-carbohydrazide](/img/structure/B15071327.png)

![6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15071339.png)

![3,4-Dihydrobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B15071361.png)






![2h-Pyrrolo[3,4-e]benzothiazole](/img/structure/B15071413.png)
![3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B15071419.png)
![2H-Pyrrolo[3,4-b]quinoxaline](/img/structure/B15071420.png)
